molecular formula C12H4ClF5O2 B3040805 5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride CAS No. 242812-03-9

5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride

Cat. No. B3040805
CAS RN: 242812-03-9
M. Wt: 310.6 g/mol
InChI Key: UGHIHEBNSOTACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride, also known as DFTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of furan and is widely used in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride is not well understood, but it is believed to act as an electrophilic reagent due to the presence of a carbonyl chloride group. This property makes it useful in various organic reactions, such as acylation and Friedel-Crafts reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit a low toxicity profile and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride in laboratory experiments is its high reactivity and selectivity. It is also readily available and relatively easy to synthesize. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are numerous future directions for the use of 5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride in scientific research. One area of interest is the development of new drugs and materials using this compound as a building block. Another potential application is in the development of new synthetic methodologies that utilize this compound as a reagent.
In conclusion, this compound is a highly versatile compound that has numerous potential applications in scientific research. Its high reactivity and selectivity make it a valuable tool in organic synthesis, and its low toxicity profile makes it safe for use in laboratory experiments. With continued research, this compound may prove to be a valuable asset in the development of new drugs and materials.

Scientific Research Applications

5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride has numerous applications in scientific research, such as in the development of new drugs and materials. This compound is widely used as a building block in the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents.

properties

IUPAC Name

5-(2,6-difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4ClF5O2/c13-11(19)5-4-8(20-10(5)12(16,17)18)9-6(14)2-1-3-7(9)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHIHEBNSOTACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=C(O2)C(F)(F)F)C(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4ClF5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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